molecular formula C8H12N2 B1358334 N,N,4-Trimethylpyridin-2-amine CAS No. 20173-72-2

N,N,4-Trimethylpyridin-2-amine

Cat. No.: B1358334
CAS No.: 20173-72-2
M. Wt: 136.19 g/mol
InChI Key: WODKXQZRQNZRDW-UHFFFAOYSA-N
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Description

N,N,4-Trimethylpyridin-2-amine is a synthetic compound belonging to the pyridine family It is characterized by the presence of three methyl groups attached to the nitrogen and carbon atoms of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,4-Trimethylpyridin-2-amine can be synthesized through several methods. One common approach involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide. This method provides high yields and can be accelerated under microwave irradiation . Another method involves the amination of 2- and 4-halopyridines with dimethylamine, resulting in the formation of N,N-dimethylaminopyridines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N,4-Trimethylpyridin-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methyl groups attached to the nitrogen and carbon atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

N,N,4-Trimethylpyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,4-Trimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N,N,4-Trimethylpyridin-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N,N,4-trimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-4-5-9-8(6-7)10(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODKXQZRQNZRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596353
Record name N,N,4-Trimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20173-72-2
Record name N,N,4-Trimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-amino-4-picoline (33 g), NaBH3CN (57 g), formaldehyde (37% aq. solution, 240 mL) in acetonitrile (1 L) and water (200 mL) was added dropwise acetic acid (60 mL) at 0° C. in 2 hr. The resultant solution was stirred at RT for 7 days and then concentrated in vacuo. The residue was basified with solid NaOH to pH 10 and extracted with hexanes (3×700 mL). The combined extract was washed with 1N aq. NaOH and brine, dried over Na2SO4 and evaporated in vacuo to give 2-dimethylamino-4-methylpyridine as a colorless oil (Cmpd 1a, 36 g, 88%). 1H NMR (CDCl3): 2.26 (s, 3H), 3.07 (s, 6H), 6.33 (s, 1H), 6.40 (d, 1H), 8.02 (d, 1H); MS (CI) m/e 137 (MH+).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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